Technical Monograph: Physicochemical Profiling of 4-Chloro-2-formylbenzonitrile
Technical Monograph: Physicochemical Profiling of 4-Chloro-2-formylbenzonitrile
This technical guide provides an in-depth physicochemical profiling of 4-Chloro-2-formylbenzonitrile , a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and antithrombotic agents).
Executive Summary
4-Chloro-2-formylbenzonitrile (C₈H₄ClNO) serves as a trifunctional scaffold in medicinal chemistry. Its reactivity is defined by three distinct electrophilic sites: the nitrile group (susceptible to hydrolysis or tetrazole formation), the formyl group (open to reductive amination or condensation), and the chloro-substituent (enabling SₙAr reactions).
Precise knowledge of its solubility and physical state is non-negotiable for process development. Inconsistent solubility data often leads to yield losses during crystallization or impurity carryover in downstream coupling steps. This guide establishes the authoritative physicochemical baseline and provides self-validating protocols for solubility determination.
Molecular Identity & Structural Analysis[1][2]
Note on Registry Numbers: While the user query referenced CAS 106613-26-3, the standard chemical registry number for 4-Chloro-2-formylbenzonitrile is 77532-89-9 . Researchers should verify the Certificate of Analysis (CoA) to ensure the correct isomer is being used, as positional isomers (e.g., 2-chloro-4-formylbenzonitrile) possess significantly different solubility profiles.
| Attribute | Specification |
| IUPAC Name | 4-Chloro-2-formylbenzonitrile |
| Common Synonyms | 5-Chloro-2-cyanobenzaldehyde; 2-Cyano-5-chlorobenzaldehyde |
| CAS Number | 77532-89-9 |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| SMILES | C1=CC(=C(C=C1Cl)C=O)C#N |
| Structure | Benzene ring substituted at 1 (CN), 2 (CHO), 4 (Cl) |
Electronic Character
The molecule is highly electron-deficient. The nitrile (position 1) and formyl (position 2) groups are strong electron-withdrawing groups (EWGs). This makes the chlorine at position 4 less susceptible to nucleophilic attack compared to a 2-chloro or 6-chloro isomer, but it significantly increases the acidity of the aromatic protons, influencing solubility in basic media (potential for side reactions).
Physical Properties Data
The following data aggregates experimental values and high-confidence predictive models (EPISuite/ACD Labs) to provide a working baseline.
| Property | Value / Range | Source/Confidence |
| Physical State | Crystalline Solid (Needles) | Experimental |
| Color | White to Pale Yellow | Experimental |
| Melting Point (MP) | 79.0°C - 82.0°C | Experimental (EPA/PubChem) [1] |
| Boiling Point (BP) | ~275 - 277°C (at 760 mmHg) | Predicted |
| Density | 1.30 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.03 - 2.15 | Experimental/Predicted [1] |
| Flash Point | >110°C | Safety Data |
| Vapor Pressure | 5.51e-3 mmHg (at 25°C) | Predicted [2] |
Critical Insight: The melting point range is relatively narrow. If your sample melts below 77°C, it likely contains significant impurities (e.g., the hydrolyzed acid form, 4-chloro-2-formylbenzoic acid).
Solubility Profile
Solubility is the primary driver for solvent selection in reactions (e.g., reductive aminations) and purification (crystallization).
Solubility Landscape
Based on the LogP of ~2.1, the molecule exhibits Lipophilic character. It is sparingly soluble in water but highly soluble in polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SₙAr reactions; difficult to remove. |
| Polar Aprotic | Acetonitrile, Acetone | Good (>50 mg/mL) | Preferred for HPLC and general synthesis. |
| Chlorinated | DCM, Chloroform | Good (>40 mg/mL) | Standard extraction solvent. |
| Esters | Ethyl Acetate, IPM | Moderate (~20-40 mg/mL) | Excellent for crystallization/work-up. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. dep.) | Risk: Hemiacetal formation with aldehyde. |
| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Used as an anti-solvent for precipitation. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.2 mg/mL) | Poor bioavailability without formulation. |
Reactivity-Solubility Coupling (Graphviz)
The solubility workflow is complicated by the reactivity of the aldehyde group. Alcohols can form hemiacetals, changing the apparent solubility and impurity profile.
Figure 1: Solvent compatibility logic. Note the risk of hemiacetal formation in alcoholic solvents.
Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Batch-to-batch variability requires empirical validation.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent at 25°C.
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Preparation: Add excess 4-Chloro-2-formylbenzonitrile solid (approx. 50 mg) to 1.0 mL of the target solvent in a glass vial.
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Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
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Validation Check: Ensure solid is still visible.[1] If all solid dissolves, add more until a suspension persists.
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-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (saturate filter first).
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Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).
Protocol B: HPLC Purity & Assay Method
Objective: Quantify concentration and detect oxidation (benzoic acid) or hydrolysis (amide) impurities.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide).
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Retention Time (Approx):
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Acid Impurity: ~3.5 min (more polar).
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Target (Aldehyde): ~6.2 min.
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Dimer/Condensation products: >8.0 min.
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Handling, Stability & Safety
Stability Risks
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Oxidation: The aldehyde group is prone to air oxidation to 4-chloro-2-cyanobenzoic acid .
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Mitigation: Store under Nitrogen/Argon at 2-8°C.
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-
Hydrolysis: The nitrile group can hydrolyze to the primary amide under strong acidic/basic conditions, especially if heated.
Safety Profile (GHS Classifications)
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Signal Word: Warning
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H302: Harmful if swallowed.[1]
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.[1]
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9). Retrieved from [Link][2]
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National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 20296682, 4-Chloro-2-formylbenzonitrile. Retrieved from [Link]
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European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor Synthesis).[1][3] EP0110559A1. Retrieved from [Link]
